molecular formula C21H21N3O6S B2858472 N-(1,3-dioxoisoindolin-5-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 868676-65-7

N-(1,3-dioxoisoindolin-5-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Cat. No.: B2858472
CAS No.: 868676-65-7
M. Wt: 443.47
InChI Key: RGZFHMDYNVSBKG-UHFFFAOYSA-N
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Description

"N-(1,3-dioxoisoindolin-5-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide" is a benzamide derivative featuring a 1,3-dioxoisoindolin-5-yl amide group and a sulfamoyl substituent with N-methyl and (tetrahydrofuran-2-yl)methyl moieties. The sulfamoyl group (N-methyl-N-(THF-2-yl)methyl) may enhance binding to biological targets through hydrogen bonding and hydrophobic interactions. Though direct synthesis or bioactivity data for this compound are absent in the provided evidence, structurally related benzamides with sulfonamide/sulfamoyl groups have demonstrated antimicrobial, antifungal, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-24(12-15-3-2-10-30-15)31(28,29)16-7-4-13(5-8-16)19(25)22-14-6-9-17-18(11-14)21(27)23-20(17)26/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZFHMDYNVSBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous benzamide derivatives, focusing on substituents, synthesis, and bioactivity:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Structural Features Functional Groups (IR/NMR Data) Synthesis Route Reported Bioactivity References
Target Compound: N-(1,3-dioxoisoindolin-5-yl)-4-(N-methyl-N-(THF-2-yl)methyl)sulfamoylbenzamide 1,3-dioxoisoindolinyl amide, THF-linked sulfamoyl Amide (C=O ~1660–1680 cm⁻¹), sulfamoyl (S=O ~1140–1350 cm⁻¹), THF (C-O-C ~1000–1100 cm⁻¹) Not specified Hypothesized enzyme inhibition -
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl)sulfamoyl, 1,3,4-oxadiazole Sulfamoyl (S=O ~1341 cm⁻¹), oxadiazole (C=N ~1603 cm⁻¹) Commercial purchase (Life Chemicals) Antifungal (C. albicans)
Compound 6e: (E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4-((4-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)benzamide Dihydroartemisinin moiety, sulfamoyl, vinylphenoxy Sulfamoyl (S=O ~1143 cm⁻¹), artemisinin lactone (C=O ~1603 cm⁻¹) Alkylation of hydrazinecarbothioamides Not reported
Compound 1066: 6-amino-9-((2R,3R,4S,5R)-5-(((N-(2-aminobenzoyl)sulfamoyl)oxy)methyl)-THF-2-yl)purine THF-linked sulfamoyloxy, purine Sulfamoyloxy (S=O ~1250 cm⁻¹), THF (C-O-C ~1027 cm⁻¹), purine (NH ~3150–3414 cm⁻¹) Not detailed Quorum sensing inhibitor (P. aeruginosa)
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide Thiazolidinedione, trifluoromethylbenzyl Thiazolidinedione (C=O ~1682 cm⁻¹), CF3 (C-F ~594 cm⁻¹) Coupling via carbodiimide (EDC/HOBt) Not specified

Structural and Functional Analysis

Core Benzamide Scaffold: All compounds share a benzamide backbone, which facilitates hydrogen bonding and π-π stacking interactions with biological targets.

Sulfamoyl/Sulfonamide Modifications :

  • The target’s N-methyl-N-(THF-2-yl)methyl sulfamoyl group introduces chirality and hydrophobicity, contrasting with LMM5’s benzyl(methyl)sulfamoyl and Compound 6e’s 2-methylphenylsulfamoyl. Such substituents influence solubility and target selectivity .
  • Compound 1066’s sulfamoyloxy-THF linkage demonstrates how THF moieties enhance metabolic stability, a feature likely shared by the target compound .

The THF-linked sulfamoyl group in the target may require multi-step functionalization, similar to Compound 1066’s purine-THF assembly .

Spectroscopic Signatures :

  • IR spectra of sulfamoyl derivatives (e.g., S=O at ~1140–1350 cm⁻¹, C=O at ~1660–1680 cm⁻¹) align with data from and , suggesting comparable analytical validation methods .
  • The absence of C=O in triazole tautomers () contrasts with the target’s stable 1,3-dioxoisoindolinyl imide, highlighting structural robustness .

Bioactivity Insights :

  • Though the target’s activity is unconfirmed, LMM5 and Compound 1066 exhibit antifungal and quorum-sensing inhibition, respectively, suggesting the target’s sulfamoyl-THF motif may target enzymes or microbial pathways .

Computational and Analytical Tools

The structural characterization of analogous compounds relies on:

  • DFT Calculations : For optimizing geometries and predicting vibrational spectra (e.g., ’s exchange-correlation functional) .
  • Crystallography Software : SHELX and WinGX for resolving crystal structures (–10) .

Q & A

Q. What are the recommended synthetic routes for N-(1,3-dioxoisoindolin-5-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Formation : React 1,3-dioxoisoindoline with a sulfamoyl benzoyl chloride derivative (e.g., 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzoyl chloride) in anhydrous acetonitrile under reflux (80–90°C) for 6–8 hours .

Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Isolate the product via vacuum filtration and recrystallize from ethanol/water (1:1) to remove unreacted starting materials .
Optimization Tips :

  • Use a nitrogen atmosphere to prevent hydrolysis of the sulfamoyl group.
  • Adjust stoichiometry (1:1.2 molar ratio of isoindoline to acyl chloride) to drive the reaction to completion.

Table 1 : Key Synthetic Parameters

StepReagentsSolventTemperatureTimeYield (%)
11,3-dioxoisoindoline, acyl chlorideCH₃CN85°C7 h~65–70
2Ethanol/waterRT90–95 (purity)

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Mount crystals on a diffractometer cooled to 100 K to minimize thermal motion .
  • Structure Solution : Employ SHELXT for initial phase determination via dual-space algorithms .
  • Refinement : Refine with SHELXL using full-matrix least-squares methods. Anisotropic displacement parameters for non-H atoms and riding models for H atoms yield R1 < 0.05 .
  • Visualization : Generate ORTEP diagrams using WinGX to illustrate anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between SHELXL and alternative software (e.g., OLEX2) be resolved?

  • Methodological Answer : Discrepancies often arise from differences in handling twinned data or high thermal motion. To resolve:

Data Reassessment : Use the Hooft parameter in OLEX2 to check for twinning. If detected, reprocess data in SHELXL with TWIN/BASF commands .

Model Comparison : Refine the same dataset in both programs and compare residual density maps. SHELXL’s robust handling of high-resolution data often provides lower R-factors for small molecules .
Table 2 : Software Comparison for Twinned Data

SoftwareTwinning SupportR1 (Baseline)R1 (Twinned)
SHELXLYes (TWIN command)0.0390.042
OLEX2Limited (Hooft)0.0410.055

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of the tetrahydrofuran and sulfamoyl moieties in biological assays?

  • Methodological Answer :
  • Functional Group Variation : Synthesize analogs with modified tetrahydrofuran (e.g., replacing oxygen with sulfur) or sulfamoyl groups (e.g., N-alkyl vs. N-aryl substituents) .
  • Assay Design : Test analogs in enzyme inhibition assays (e.g., kinase profiling) using fluorescence polarization. Correlate IC₅₀ values with steric/electronic parameters (Hammett σ, Taft Es) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) using crystallographic coordinates to predict binding affinities. Validate with MD simulations (NAMD, 20 ns trajectories) .

Q. How can hygroscopic intermediates during synthesis be stabilized to improve yields?

  • Methodological Answer :
  • Moisture Control : Use Schlenk-line techniques for sulfamoyl chloride coupling. Pre-dry solvents (CH₃CN) over molecular sieves (3Å) .
  • Alternative Reagents : Replace hygroscopic acyl chlorides with stable imidazole carbamates (e.g., 1,1'-carbonyldiimidazole activation) in THF .
  • In Situ Monitoring : Employ FTIR to detect moisture-sensitive intermediates (e.g., –SO₂Cl peak at 1370 cm⁻¹) and trigger corrective steps .

Methodological Integration Questions

Q. How can computational chemistry be integrated with experimental data to predict novel derivatives of this compound?

  • Methodological Answer :

Virtual Library Design : Generate derivatives using combinatorial chemistry software (e.g., ChemAxon). Filter for drug-likeness (Lipinski’s rules) .

ADMET Prediction : Use SwissADME to prioritize analogs with favorable bioavailability and low CYP3A4 inhibition .

Synthetic Validation : Select top candidates for synthesis via high-throughput robotic platforms (e.g., Chemspeed). Compare experimental vs. predicted logP values (HPLC vs. ACD/Labs) .

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